3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide
Overview
Description
3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide is an organic compound that features a tetrazole ring, a sulfanyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole derivative with a thiol compound under mild conditions.
Formation of the Propanamide Moiety: The final step involves the reaction of the sulfanyl-tetrazole intermediate with 4-methylphenylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. The propanamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-chlorophenyl)propanamide
- **3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide
- **3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-bromophenyl)propanamide
Uniqueness
The uniqueness of 3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-7-9-14(10-8-13)19-17(24)11-12-26-18-20-21-22-23(18)15-5-3-4-6-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKSCVQXMARMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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